molecular formula C20H22O6 B1254279 Butylshikonin

Butylshikonin

Cat. No.: B1254279
M. Wt: 358.4 g/mol
InChI Key: FMXUZLUFNDEQPM-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butylshikonin is a natural product found in Lithospermum erythrorhizon and Arnebia hispidissima with data available.

Scientific Research Applications

1. Antitumor Activity

Butylshikonin has been identified as a component in the root extracts of Lithospermum erythrorhizon, showing notable antitumor activity. Studies have revealed its role in apoptosis induction in SW620 human colorectal cancer cells, potentially offering a new avenue for colorectal cancer therapy. This action involves the JNK and p38 signaling pathways, crucial for cancer cell apoptosis (Wang & Ma, 2014).

2. Overcoming Drug Resistance in Cancer

This compound and its analogues, including α-methyl-n-butylshikonin, have been studied for their ability to circumvent drug resistance in cancer treatments. They effectively bypass resistance mediated by various factors such as P-gp, Bcl-2, Bcl-xL, MRP1, and BCRP1, primarily through the induction of necroptosis, a form of programmed cell death (Xuan & Hu, 2009).

3. Implications in Traditional Medicine

This compound derivatives, such as α-methyl-n-butylshikonin, have been used in traditional medicine for their therapeutic properties. These compounds are part of the ether extract of "Nanshikon," which has been shown to accelerate the proliferation of granulation tissue in rats, suggesting potential applications in wound healing and tissue regeneration (Ozaki, Xing, & Satake, 1996).

4. Anti-Inflammatory Properties

Shikonin derivatives, including this compound, have exhibited significant anti-inflammatory effects. This is achieved by inhibiting the production of nitric oxide and prostaglandin E2 in macrophage cells, via the suppression of MAPK/NF-kappaB signaling. This indicates their potential for use in treating inflammatory diseases (Cheng et al., 2008).

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] butanoate

InChI

InChI=1S/C20H22O6/c1-4-5-17(24)26-16(9-6-11(2)3)12-10-15(23)18-13(21)7-8-14(22)19(18)20(12)25/h6-8,10,16,21-22H,4-5,9H2,1-3H3/t16-/m1/s1

InChI Key

FMXUZLUFNDEQPM-MRXNPFEDSA-N

Isomeric SMILES

CCCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

Canonical SMILES

CCCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

Synonyms

butylshikonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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